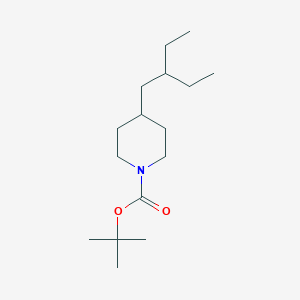

tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a branched 2-ethylbutyl substituent at the 4-position. The Boc group is widely used in organic synthesis to protect amines, ensuring stability during reactions .

Properties

CAS No. |

651054-08-9 |

|---|---|

Molecular Formula |

C16H31NO2 |

Molecular Weight |

269.42 g/mol |

IUPAC Name |

tert-butyl 4-(2-ethylbutyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H31NO2/c1-6-13(7-2)12-14-8-10-17(11-9-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3 |

InChI Key |

WXLBXUGPRARHEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-ethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where functional groups on the piperidine ring or the side chains are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based drugs.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Polar vs. Non-polar Substituents: Compounds with hydrophilic groups (e.g., hydroxyl, amino, pyridinyl) exhibit higher solubility in aqueous or polar solvents compared to the target compound’s hydrophobic 2-ethylbutyl chain .

- Reactivity : Methylsulfonyloxyethyl and bromo-pyrazolyl substituents enable participation in nucleophilic substitutions or cross-coupling reactions, whereas the 2-ethylbutyl group is less reactive, favoring stability .

Physicochemical Properties

Notes:

- The target compound’s lipophilicity may make it suitable for lipid-based formulations or membrane-permeable drug candidates, whereas hydrophilic analogues are better suited for aqueous systems .

- No acute toxicity data are available for the target compound, but similar Boc-protected piperidines require careful handling due to incomplete safety profiles .

Biological Activity

Tert-Butyl 4-(2-ethylbutyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine derivatives class. Its unique structure, featuring a tert-butyl group and a piperidine ring, suggests potential applications in medicinal chemistry, particularly in drug discovery for central nervous system disorders. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 281.36 g/mol

- CAS Number : 953071-73-3

The biological activity of this compound is believed to be mediated through its interactions with various biological targets, including receptors and enzymes. Although specific mechanisms remain under investigation, preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of several bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with similar piperidine scaffolds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various in vitro models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| CNS Activity | Potential modulation of neurotransmitter systems |

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed significant inhibition zones, suggesting their potential as new antimicrobial agents.

Investigation of Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of piperidine derivatives in a murine model of acute inflammation. The findings demonstrated that treatment with these compounds resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a robust anti-inflammatory response. This suggests that this compound may possess similar therapeutic benefits.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics, but further research is needed to elucidate its metabolism and excretion pathways.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | TBD |

| Half-life | TBD |

| Clearance | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.